7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione
Brand Name: Vulcanchem
CAS No.: 77500-87-9
VCID: VC15925232
InChI: InChI=1S/C14H14N2O3/c17-11-14(8-4-5-9-14)12(18)16(13(19)15-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17,19)
SMILES:
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione

CAS No.: 77500-87-9

Cat. No.: VC15925232

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione - 77500-87-9

Specification

CAS No. 77500-87-9
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name 9-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione
Standard InChI InChI=1S/C14H14N2O3/c17-11-14(8-4-5-9-14)12(18)16(13(19)15-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17,19)
Standard InChI Key UDMFULAVIAWHCY-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione (C₁₄H₁₄N₂O₃) is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a spirocyclic barbiturate derivative. The "spiro[4.5]decane" designation indicates a bicyclic structure where two rings (one five-membered and one six-membered) share a single atom, termed the spiro center. The numbering system assigns positions 7 and 9 to the nitrogen atoms, while the three ketone groups occupy positions 6, 8, and 10. The phenyl substituent is appended at position 7, conferring aromatic character to the molecule .

Synonyms and Registry Identifiers

This compound is alternatively referred to as 9-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione in some literature . Its Chemical Abstracts Service (CAS) registry number is 77500-87-9, and it has been assigned the Wikidata identifier Q82968208 . The molecular weight is 258.27 g/mol, with an exact mass of 258.10000 atomic mass units .

Synthesis and Reaction Pathways

Key Synthetic Routes

A robust synthesis of 7-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione involves a silver-catalyzed cyclization reaction. As detailed in recent methodology studies, 1,4-enyne precursors react with 1,3-dimethylbarbituric acid in the presence of silver(I) oxide (Ag₂O) under thermal conditions (110°C, 6 hours) to yield spirocyclic products . For example, a reaction employing 1-(4-(tert-butyl)benzoyl)-1-phenylprop-2-yn-1-ol and 1,3-dimethylbarbituric acid achieved an 89% yield of the target spirocompound .

Table 1: Representative Synthesis Conditions

ParameterValueSource
CatalystAg₂O (2 equiv)
SolventAcetonitrile
Temperature110°C
Reaction Time6 hours
Yield70–92%

Mechanistic Insights

Radical trapping experiments using 1,1-diphenylethylene and acetylacetone have demonstrated the involvement of silver-mediated radical intermediates in the cyclization process . The suppression of spirocycle formation in the presence of radical scavengers supports a mechanism where Ag(I) facilitates single-electron transfers, enabling C–C bond formation at the spiro center .

Structural and Physicochemical Properties

Crystallographic and Spectroscopic Data

While single-crystal X-ray structures remain unreported, nuclear magnetic resonance (NMR) spectroscopy provides critical insights. The 1H^1H NMR spectrum (400 MHz, CDCl₃) displays characteristic aromatic proton resonances at δ 7.23–7.31 ppm (phenyl group) and a singlet at δ 6.62 ppm corresponding to the spirocyclic proton . The 13C^{13}C NMR spectrum confirms three carbonyl carbons at δ 169.65–197.14 ppm .

Computational Descriptors

Density functional theory (DFT) calculations predict a polar surface area (PSA) of 66.48 Ų and a calculated LogP (octanol-water partition coefficient) of 2.22, suggesting moderate lipophilicity . The molecule’s density is estimated at 1.36 g/cm³, with a refractive index of 1.631 .

Table 2: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight258.27 g/mol
Density1.36 g/cm³
LogP2.22
Polar Surface Area66.48 Ų

Applications in Organic Chemistry

Building Block for Complex Molecules

The spirocyclic core serves as a versatile scaffold for constructing polycyclic architectures. Recent work demonstrates its utility in synthesizing 7-aza-indazoles via [3+2] cycloadditions with 2-hydrazonylpyrimidines . The electron-deficient carbonyl groups facilitate nucleophilic attacks, enabling diversification at positions 3 and 7 of the spiro system .

Catalysis and Mechanistic Studies

Silver-mediated reactions employing this compound have illuminated radical relay mechanisms in spiroannulation chemistry. Kinetic studies reveal a first-order dependence on Ag₂O concentration, consistent with its role as a single-electron oxidant .

Future Research Directions

Advanced Materials

The rigid spiro framework may find utility in metal-organic frameworks (MOFs) or as a ligand in coordination chemistry. Surface functionalization via Suzuki-Miyaura coupling at the phenyl group could enable tailored material properties.

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